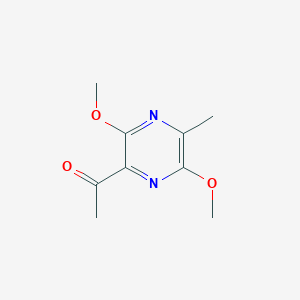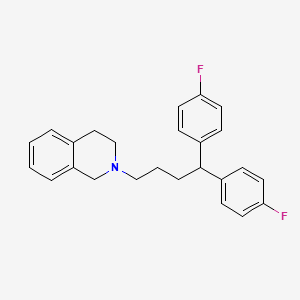
2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinoline: is a compound with the following chemical structure:
C30H35F2N3O
It belongs to the class of diarylmethanes and is also known by various synonyms, including lidoflazine , corflazine , and ordiflazine .
準備方法
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the cyclization of an appropriate precursor to form the tetrahydroisoquinoline ring system. The specific synthetic pathway may vary, but it typically includes reactions like Friedel-Crafts acylation, reduction, and cyclization.
Industrial Production:: While industrial-scale production methods are proprietary, the compound can be synthesized in the laboratory using established synthetic techniques.
化学反応の分析
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield different intermediates or final products.
Substitution: Substitution reactions at various positions on the aromatic rings are possible.
Friedel-Crafts Acylation: Using acyl chlorides and Lewis acids (e.g., aluminum chloride) to introduce the acyl group.
Hydrogenation: Employing hydrogen gas and a suitable catalyst (e.g., palladium on carbon) for reduction.
Cyclization: Conditions favoring intramolecular cyclization to form the tetrahydroisoquinoline ring.
科学的研究の応用
Chemistry::
Building Block: Used in the synthesis of more complex molecules due to its versatile reactivity.
Pharmaceutical Research: Investigated for potential drug development.
Neuroprotection: Explored for its neuroprotective effects.
Cardiovascular Research: Studied for its impact on cardiac function.
Pharmaceutical Industry:
Chemical Industry: As a precursor for other compounds.
作用機序
The exact mechanism of action is not fully elucidated. it likely involves interactions with specific molecular targets, affecting cellular processes related to neuroprotection and cardiovascular health.
類似化合物との比較
While 2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinoline shares structural features with related compounds, its unique combination of substituents contributes to its distinct properties.
Similar Compounds::Lidoflazine: A closely related compound with potential cardiovascular applications.
Bis(2-phenylpyridinato,-C2′,N)[4,4′-bis(4-Fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine]: Another fluorinated compound with interesting properties.
特性
CAS番号 |
827309-91-1 |
|---|---|
分子式 |
C25H25F2N |
分子量 |
377.5 g/mol |
IUPAC名 |
2-[4,4-bis(4-fluorophenyl)butyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C25H25F2N/c26-23-11-7-20(8-12-23)25(21-9-13-24(27)14-10-21)6-3-16-28-17-15-19-4-1-2-5-22(19)18-28/h1-2,4-5,7-14,25H,3,6,15-18H2 |
InChIキー |
LESMCISNBHPQCR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=CC=CC=C21)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


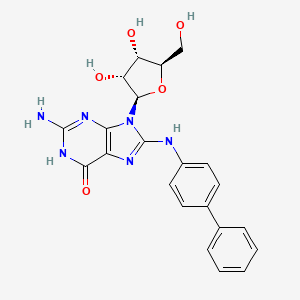
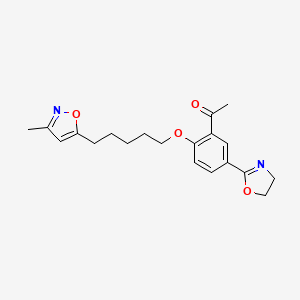
![3-(1-ethylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12895042.png)
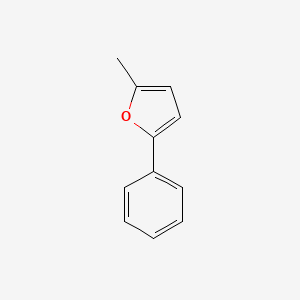

![4-Methoxy-3-[1-(propan-2-yl)pyrrolidin-3-yl]aniline](/img/structure/B12895064.png)
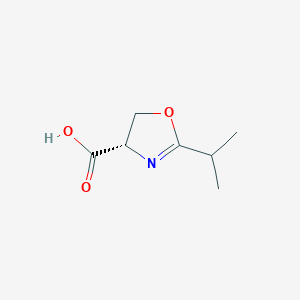

![Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]-](/img/structure/B12895081.png)

![2-[Butyl(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12895095.png)


